molecular formula C10H15F2NO2 B2696214 tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate CAS No. 2228376-48-3

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate

Cat. No.: B2696214
CAS No.: 2228376-48-3
M. Wt: 219.232
InChI Key: ZFYQZPJSQWISPF-UHFFFAOYSA-N
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Description

“tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate” is a chemical compound with the CAS Number: 2228376-48-3 . It has a molecular weight of 219.23 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 . This indicates that the compound has a cyclopropene ring with two fluorine atoms attached to one of the carbon atoms in the ring. The ring is also attached to a carbamate group through a methylene bridge .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a liquid at room temperature . It has a molecular weight of 219.23 . The compound is stored at a temperature of -10°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized using techniques like single-crystal X-ray diffraction. These studies highlight the role of hydrogen bonds in assembling molecules into three-dimensional architectures, relevant in material science and crystallography (Das et al., 2016).

  • The crystal structure of tert-butyl carbamates has been studied, revealing insights into the isomorphous nature of these compounds and their molecular interactions, which is vital for understanding material properties and designing new materials (Baillargeon et al., 2017).

Chemical Reactions and Synthesis

  • tert-Butyl carbamates are used as intermediates in the synthesis of biologically active compounds, highlighting their significance in medicinal chemistry and pharmaceutical research (Zhao et al., 2017).

  • They are involved in reactions like Diels-Alder reactions, indicating their utility in organic synthesis and the development of complex molecular structures (Padwa et al., 2003).

  • Their involvement in asymmetric Mannich reactions and aldol routes highlights their role in creating chiral compounds, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Yang et al., 2009); (Ghosh et al., 2017).

Applications in Drug Synthesis and Biological Research

  • Tert-butyl carbamates serve as key intermediates in synthesizing protease inhibitors and other therapeutic agents, demonstrating their value in drug development (Ghosh et al., 2017).

  • They are used in the synthesis of bioorganometallic compounds, which are explored for potential applications in medicinal chemistry (Patra et al., 2012).

  • Their role in photoredox-catalyzed reactions to synthesize aminated chromones, which are important in pharmaceutical research, is another example of their versatility (Wang et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .

Properties

IUPAC Name

tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYQZPJSQWISPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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